![molecular formula C24H24FN7O B2440101 2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021061-13-1](/img/structure/B2440101.png)
2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24FN7O and its molecular weight is 445.502. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- In vitro studies showed that most synthesized derivatives displayed moderate AChE inhibitory activities. Compound 6g exhibited potent inhibitory activity against AChE, making it a potential lead compound for AD drug development .
- Molecular docking and synthesis studies have been conducted to assess their potential in reducing anxiety .
Alzheimer’s Disease Treatment
Anxiolytic Potential
Bio-Functional Hybrid Compounds
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits some inhibitory activity against butyrylcholinesterase (BuChE) , an enzyme that can modulate acetylcholine to some extent, enhancing cognition functions .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity . It exhibits potent inhibitory activity against AChE, and to a lesser extent, BuChE . The compound’s mode of action against AChE was analyzed by a kinetic study, which indicated that it is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway . By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Result of Action
The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels, which can enhance cognition functions . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease, which is characterized by a deficiency in acetylcholine .
properties
IUPAC Name |
2-fluoro-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O/c25-21-9-5-4-8-19(21)24(33)26-10-11-32-23-20(16-29-32)22(27-17-28-23)31-14-12-30(13-15-31)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2,(H,26,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXZQXMCZFJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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